molecular formula C15H20N2O B11868806 3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one CAS No. 10299-17-9

3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one

Cat. No.: B11868806
CAS No.: 10299-17-9
M. Wt: 244.33 g/mol
InChI Key: OJQZKRYTKCRNDY-UHFFFAOYSA-N
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Description

3-((Diethylamino)methyl)-2-methylquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure with a diethylamino methyl group at the 3-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Diethylamino)methyl)-2-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methyl Group: The methyl group at the 2-position can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Attachment of the Diethylamino Methyl Group:

Industrial Production Methods

Industrial production of 3-((Diethylamino)methyl)-2-methylquinolin-4(1H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((Diethylamino)methyl)-2-methylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium halides, alkoxides, dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or alkoxylated quinoline derivatives.

Scientific Research Applications

3-((Diethylamino)methyl)-2-methylquinolin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimalarial, antibacterial, and anticancer agent due to its ability to interact with various biological targets.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 3-((Diethylamino)methyl)-2-methylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    2-Methylquinoline: Similar structure but lacks the diethylamino methyl group, resulting in different chemical properties.

    4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position, used in the synthesis of various pharmaceuticals.

Uniqueness

3-((Diethylamino)methyl)-2-methylquinolin-4(1H)-one is unique due to the presence of both the diethylamino methyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and material science, making it a valuable compound for research and development.

Properties

CAS No.

10299-17-9

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C15H20N2O/c1-4-17(5-2)10-13-11(3)16-14-9-7-6-8-12(14)15(13)18/h6-9H,4-5,10H2,1-3H3,(H,16,18)

InChI Key

OJQZKRYTKCRNDY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(NC2=CC=CC=C2C1=O)C

Origin of Product

United States

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